molecular formula C8H6ClIO2 B1403343 4-Chloro-5-iodo-2-methylbenzoic acid CAS No. 1399182-03-6

4-Chloro-5-iodo-2-methylbenzoic acid

Cat. No.: B1403343
CAS No.: 1399182-03-6
M. Wt: 296.49 g/mol
InChI Key: JFISQRPYNOQTAD-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-2-methylbenzoic acid is an organic compound with the molecular formula C8H6ClIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, iodine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-2-methylbenzoic acid can be achieved through several methods. One common approach involves the iodination of 4-chloro-2-methylbenzoic acid. The process typically includes the following steps:

    Nitration: 4-Chloro-2-methylbenzoic acid is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Diazotization: The amino group is converted to a diazonium salt.

    Iodination: The diazonium salt undergoes iodination to introduce the iodine atom.

Industrial Production Methods

For industrial-scale production, the process is optimized to improve yield and reduce costs. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, ensures the scalability of the synthesis. The industrial method often involves fewer steps and utilizes readily available starting materials to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-2-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups .

Scientific Research Applications

4-Chloro-5-iodo-2-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-2-methylbenzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling. Detailed studies are required to elucidate the exact mechanism for each application .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylbenzoic acid: Similar structure but lacks the iodine atom.

    5-Iodo-2-methylbenzoic acid: Similar structure but lacks the chlorine atom.

    2-Chloro-5-iodobenzoic acid: Similar structure but lacks the methyl group.

Uniqueness

4-Chloro-5-iodo-2-methylbenzoic acid is unique due to the presence of both chlorine and iodine atoms on the benzene ring, along with a methyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

4-chloro-5-iodo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFISQRPYNOQTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared using standard chemical manipulations and procedures similar to those used for the preparation of compound 2.1, except 4-chloro-2-methylbenzoic acid was used in place of 2,4-dimethylbenzoic acid.
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Synthesis routes and methods II

Procedure details

To a round-bottom flask was added a solution of 4-chloro-2-methylbenzoic acid (30.0 g, 176 mmol, 1.00 equiv) in acetic acid (300 mL). NaIO4 (19.0 g, 88.8 mmol, 0.50 equiv), I2 (49.0 g, 193 mmol, 1.10 equiv), and sulfuric acid (3 mL) were added to the reaction. The resulting mixture was stirred overnight at 110° C. After cooling to ambient temperature, the reaction was carefully quenched with 500 mL of Na2S2O3 (aq., sat.). The resulting solids were collected by filtration and then dissolved in 500 mL of ethyl acetate. The organic phase was washed with 2×200 mL of brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. This resulted in 20.0 g (38%) of 4-chloro-5-iodo-2-methylbenzoic acid as a white solid.
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30 g
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300 mL
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NaIO4
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19 g
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49 g
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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